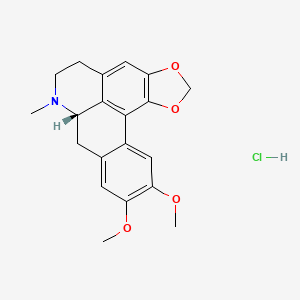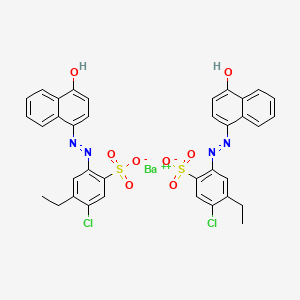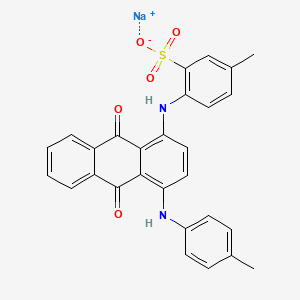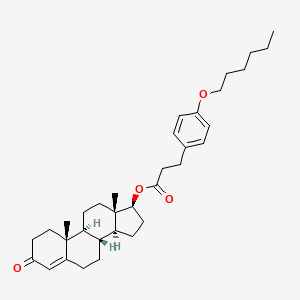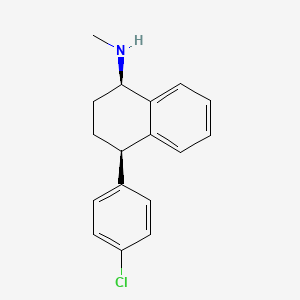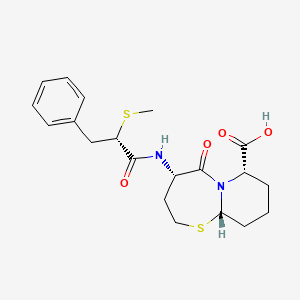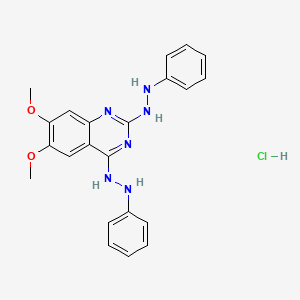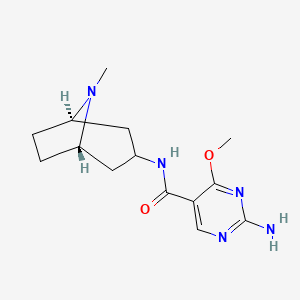
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, a methoxy group, and a bicyclic azabicyclo moiety
Preparation Methods
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- involves multiple steps, including the formation of the pyrimidine ring and the introduction of the amino and methoxy groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and methoxy groups, along with the bicyclic azabicyclo moiety, play a crucial role in its activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidinecarboxamides with different substituents. The uniqueness of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
91595-91-4 |
|---|---|
Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H21N5O2/c1-19-9-3-4-10(19)6-8(5-9)17-12(20)11-7-16-14(15)18-13(11)21-2/h7-10H,3-6H2,1-2H3,(H,17,20)(H2,15,16,18)/t8?,9-,10+ |
InChI Key |
MCUXDVXVTWHMTH-PBINXNQUSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


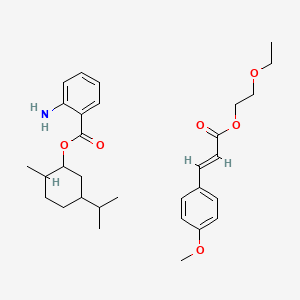
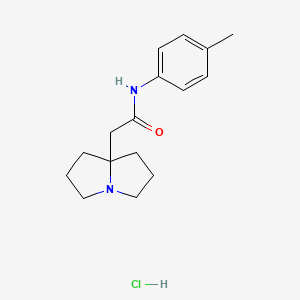

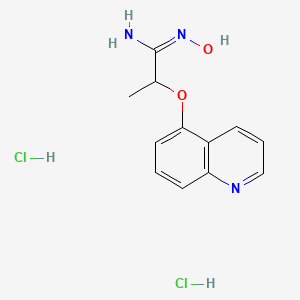
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

